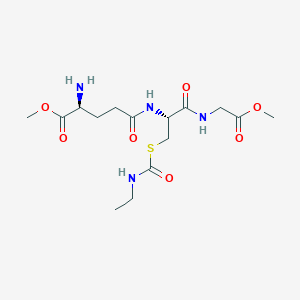

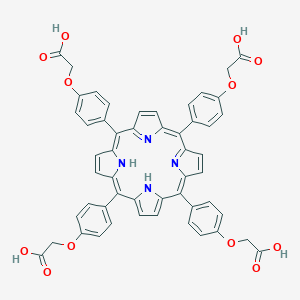

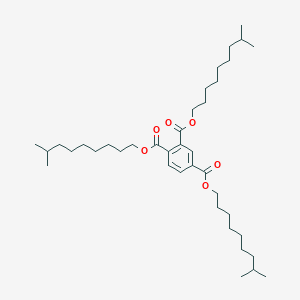

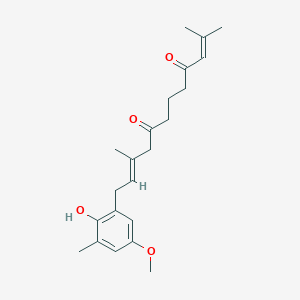

![molecular formula C14H11BrN2O B167266 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-17-3](/img/structure/B167266.png)

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines, leading to the formation of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones under different conditions . Another method includes the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, which yields imidazo[1,2-a]pyridines and indoles, with the 4-methoxyphenyl derivative giving a mixture of the corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole . Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized using a systematic approach involving condensation and alkylation reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various techniques. For instance, the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde shows that the imidazo[1,2-a]pyridine ring system is almost planar and forms dihedral angles with the methoxyphenyl ring and the nitro group. The crystal structure is stabilized by C—H⋯N and C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The bromination of 2-aryl- and 2-alkyl-imidazo[1,2-a]pyridines typically results in the substitution of the hydrogen in the 3-position. This orientation remains consistent even in the presence of highly reactive α-hydrogen atoms in the molecule, such as in the case of 2-(2-thienyl)imidazo[1,2-a]pyridine . Furthermore, a copper-mediated aerobic oxidative synthesis method has been developed for the conversion of pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines, which tolerates various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are closely related to their molecular structure. The planarity of the imidazo[1,2-a]pyridine ring system and the presence of substituents such as methoxy and nitro groups influence the compound's intermolecular interactions and, consequently, its physical properties. However, specific details regarding the physical properties of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine are not provided in the papers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Application Summary : This compound serves as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- Methods of Application : It is synthesized from readily available chemicals through methods like condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Results : The compound has been used to create molecules with promising bioactivity profiles, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Material Science

- Application Summary : The structural character of imidazo[1,2-a]pyridines makes them useful in material science .

- Methods of Application : Employed in the synthesis of materials where the intermolecular π–π stacking leads to the creation of J-type aggregates in the solid state .

- Results : The compounds exhibit unique photophysical properties due to their structural arrangement .

Bioactivity Applications

- Application Summary : Imidazo[1,2-a]pyridines, including derivatives of our compound of interest, show diverse bioactivity which is beneficial for drug development .

- Methods of Application : Synthesized using environmentally friendly methods such as microwave-assisted, solvent-free reactions .

- Results : These compounds have been described as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

Commercial Drug Development

- Application Summary : Derivatives of imidazo[1,2-a]pyridine are found in commercial drugs like Zolpidem and Alpidem .

- Methods of Application : Typically involves the condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives .

- Results : The synthesis methods have led to the development of drugs with significant activity against various diseases .

Synthesis Methods

- Application Summary : The compound is synthesized using methods that prioritize environmental friendliness and efficiency .

- Methods of Application : Techniques include microwave irradiation and catalyst-free synthesis to improve yield and reduce environmental impact .

- Results : These methods result in high yields and clean products, which are important for large-scale production .

Research Outcomes

- Application Summary : Research on imidazo[1,2-a]pyridines has led to the discovery of compounds with potential therapeutic effects .

- Methods of Application : Biological evaluation and structure-activity relationship studies are conducted to optimize the bioactivity .

- Results : The outcomes include the identification of compounds with improved activity against target diseases .

Antituberculosis Agents

- Application Summary : Imidazo[1,2-a]pyridine analogues have been identified as potent antituberculosis agents .

- Methods of Application : The development of these compounds is based on structure-activity relationships, mode-of-action studies, and scaffold hopping strategies .

- Results : Some analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Deep-Blue Emitters in Electronics

- Application Summary : Imidazo[1,2-a]pyridine-based compounds are used as deep-blue emitters for electronic applications .

- Methods of Application : The intermolecular π–π stacking in these compounds leads to the creation of J-type aggregates in the solid state, which are essential for their electronic properties .

- Results : These compounds are crucial for developing materials that emit deep-blue light, which has applications in LED technologies and other electronic displays .

Activation of NF-kappaB Pathway

- Application Summary : Derivatives of imidazo[1,2-a]pyridine are involved in the activation of the NF-kappaB pathway, which is a critical cell signaling pathway .

- Methods of Application : The compounds are studied for their role in the phosphorylation process, which activates the NF-kappaB pathway .

- Results : Understanding the activation mechanism can lead to the development of therapeutic agents targeting various inflammatory and autoimmune diseases .

Anticancer Agents

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents, particularly against breast cancer cells .

- Methods of Application : Two series of imidazo[1,2-a]pyridine derivatives were synthesized, integrating either a pyrimidine ring or N-acylhydrazone to the 3 position of the scaffold .

- Results : Among the derivatives, one compound exhibited potent activity against MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Organic Synthesis

- Application Summary : The compound is used in organic synthesis due to its reactivity and ability to form diverse chemical structures .

- Methods of Application : Various synthetic strategies such as condensation, multicomponent reactions, and oxidative coupling are employed to create this scaffold .

- Results : These methods have enabled the synthesis of a wide array of imidazo[1,2-a]pyridine derivatives with potential applications in different fields .

Photophysical Studies

- Application Summary : Imidazo[1,2-a]pyridine-based compounds are of interest in photophysical studies due to their unique light-emitting properties .

- Methods of Application : The study of intermolecular π–π stacking and the creation of J-type aggregates in the solid state is crucial for understanding these properties .

- Results : This research contributes to the development of materials for advanced electronic displays and LED technologies .

Safety And Hazards

Direcciones Futuras

The future directions in the research of imidazo[1,2-a]pyridine derivatives could involve the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .

Propiedades

IUPAC Name |

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBTWQXRCYWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378038 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

CAS RN |

138023-17-3 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.